3-Hydroxy-1-methylpropyl nonan-1-oate
Description
Properties
CAS No. |
89457-52-3 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
4-hydroxybutan-2-yl nonanoate |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-13(15)16-12(2)10-11-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
ODCLBFHKYXZZSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methylpropyl nonan-1-oate typically involves the esterification reaction between 3-hydroxy-1-methylpropanol and nonanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of 3-hydroxy-1-methylpropyl nonan-1-oate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methylpropyl nonan-1-oate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides (RO-) and amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
3-Hydroxy-1-methylpropyl nonan-1-oate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methylpropyl nonan-1-oate involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis. The compound may also interact with lipid membranes, influencing their fluidity and permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share functional or structural similarities with 3-Hydroxy-1-methylpropyl nonan-1-oate:
2,3-Dihydroxypropyl nonan-1-oate (CAS 94313-60-7)
- Structure: Features a dihydroxypropyl group esterified to nonanoic acid.
- Key Differences: The presence of two hydroxyl groups increases hydrophilicity compared to the mono-hydroxy target compound. This structural variation may enhance solubility in polar solvents, making it suitable for applications in surfactants or emulsifiers .
- Data Gaps: No hazard or application data are available.
3-Hydroxy-1-methylpropyl acetate (CAS 75355-65-6)
- Structure : Shares the 3-hydroxy-1-methylpropyl alcohol moiety but esterified to acetic acid (C2).
- Key Differences: Shorter acyl chain reduces lipophilicity and may lower boiling point compared to the nonanoate analogue. Potential applications as a synthetic intermediate in pharmaceuticals or fragrances due to its smaller size .
- Data Gaps : Toxicity and regulatory information are unavailable.
Isopropyl nonanoate (CAS 28267-32-5)
Comparative Analysis Table
Functional Group Influence on Properties
- Acyl Chain Length: Longer chains (e.g., nonanoate vs. acetate) enhance lipophilicity, influencing applications in lipid-based formulations or sustained-release systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
